![molecular formula C10H19NO2S B13179679 Spiro[4.5]decane-1-sulfonamide](/img/structure/B13179679.png)
Spiro[4.5]decane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[4.5]decane-1-sulfonamide is a chemical compound characterized by its unique spirocyclic structure, where two rings share a single common atom. This compound is part of the broader class of spiro compounds, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.5]decane-1-sulfonamide typically involves the formation of the spirocyclic core followed by the introduction of the sulfonamide group. One common method includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure. For instance, the dimerization of ene-vinylidenecyclopropanes catalyzed by rhodium (I) complexes can be used to construct the spiro[4.5]decane skeleton . The sulfonamide group can then be introduced through sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[4.5]decane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the sulfonamide group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Spiro[4.5]decane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in catalysis.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Spiro[4.5]decane-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific derivative and its intended use. Studies have shown that spiro compounds can act as enzyme inhibitors, receptor modulators, or signaling pathway regulators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4.5]decane: Lacks the sulfonamide group but shares the spirocyclic core structure.
Spiro[4.5]decanone: Contains a ketone group instead of a sulfonamide.
Spiro[4.5]decane-1-carboxamide: Features a carboxamide group instead of a sulfonamide.
Uniqueness
Spiro[4.5]decane-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential for forming hydrogen bonds, making it particularly valuable in medicinal chemistry and drug design.
Propriétés
Formule moléculaire |
C10H19NO2S |
|---|---|
Poids moléculaire |
217.33 g/mol |
Nom IUPAC |
spiro[4.5]decane-4-sulfonamide |
InChI |
InChI=1S/C10H19NO2S/c11-14(12,13)9-5-4-8-10(9)6-2-1-3-7-10/h9H,1-8H2,(H2,11,12,13) |
Clé InChI |
RELMXWPLZXFPIM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CCCC2S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


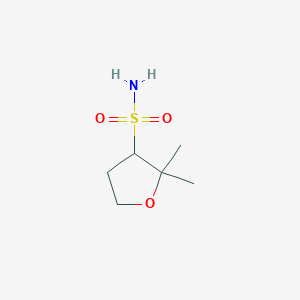
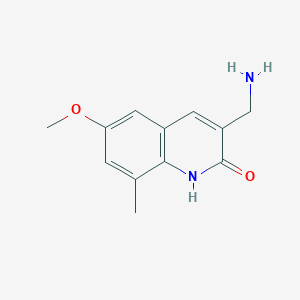
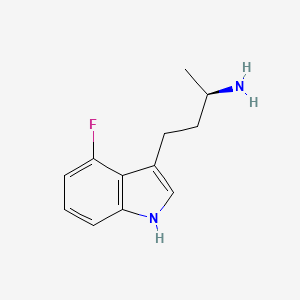
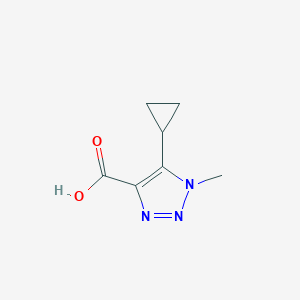
![Ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13179632.png)
![Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13179637.png)

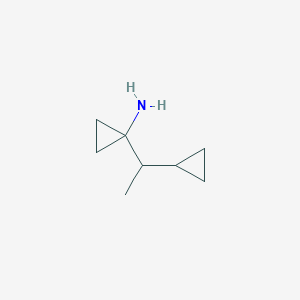
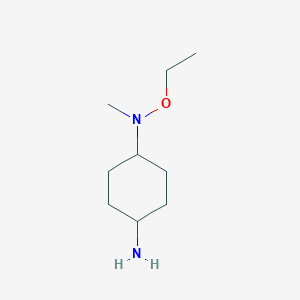

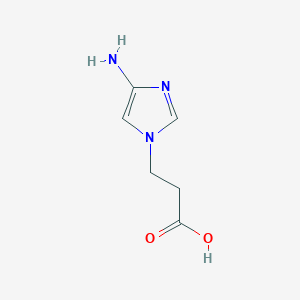
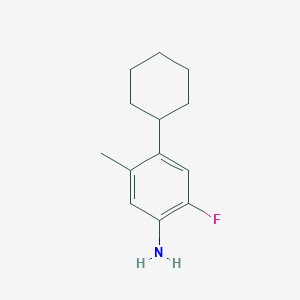

![[(Piperidin-2-yl)methyl]urea](/img/structure/B13179683.png)
